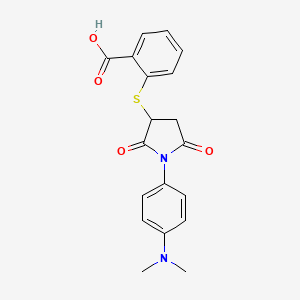

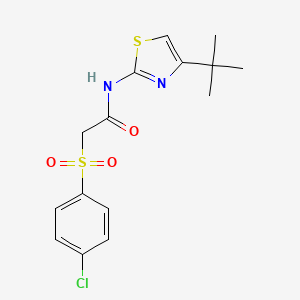

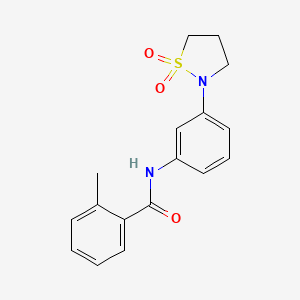

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide, also known as AZD-5847, is a novel antibiotic agent that belongs to the class of pyrazole carboxamides. It was developed by AstraZeneca and is currently in the preclinical stage of development. AZD-5847 has shown promising results in vitro against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Mecanismo De Acción

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide targets the bacterial ribosome, specifically the 50S subunit, by binding to the peptidyl transferase center. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth.

Efectos Bioquímicos Y Fisiológicos

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic agent. It has also been shown to have good tissue penetration, which is important for the treatment of infections in different organs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide is its broad-spectrum activity against a variety of bacterial pathogens, including multi-drug resistant strains. This makes it a potentially useful agent for the treatment of a wide range of infections. However, one limitation is that it is still in the preclinical stage of development and has not yet been tested in humans.

Direcciones Futuras

There are several future directions for the development of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide as an antibiotic agent. One direction is to further optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to investigate its potential for combination therapy with other antibiotics to enhance its activity against resistant strains. Additionally, the potential for the development of resistance to 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide should be monitored and strategies developed to prevent or overcome resistance. Finally, clinical trials should be conducted to evaluate its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid with 1-phenylazetidin-3-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Aplicaciones Científicas De Investigación

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its antibacterial activity against a variety of pathogens. In vitro studies have shown that it has potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. It has also shown activity against multi-drug resistant strains of these bacteria.

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-23-10-9-19-8-7-13(18-19)15(21)17-14-11-20(16(14)22)12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIGERFALWQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)C(=O)NC2CN(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-N-(2-oxo-1-phenylazetidin-3-yl)-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)

![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)

![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)